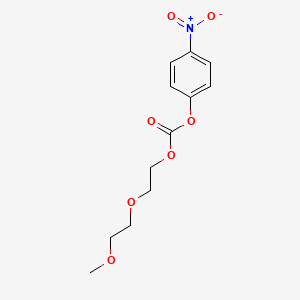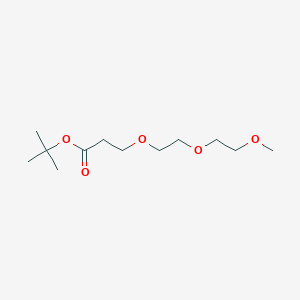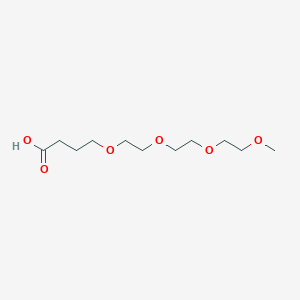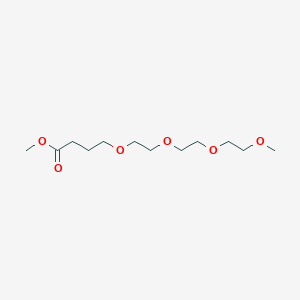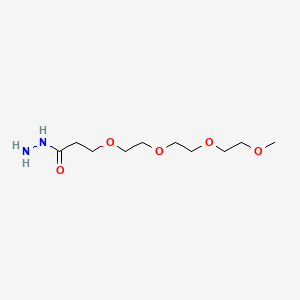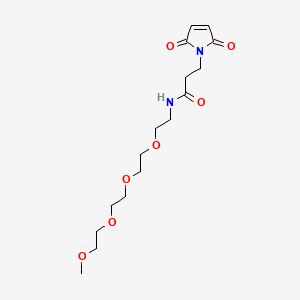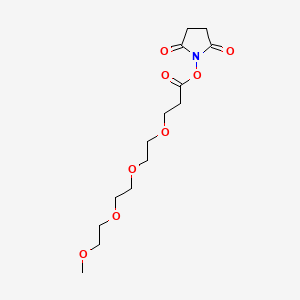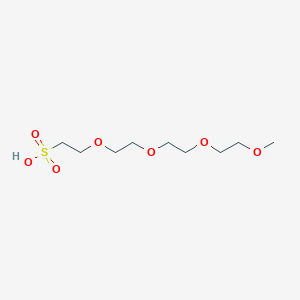![molecular formula C28H23ClF2N6O3 B609326 (1S,2R,3S,4R,5S)-4-(6-{[(3-chlorophenyl)methyl]amino}-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide CAS No. 1377273-00-1](/img/structure/B609326.png)
(1S,2R,3S,4R,5S)-4-(6-{[(3-chlorophenyl)methyl]amino}-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MRS5698 is a high affinity and selective A3 adenosine receptor agonist (Ki ~ 3 nM) protects against chronic neuropathic pain. MRS5698 displays >1000-fold selectivity over A1 and A2A adenosine receptors. MRS5698 reverses mechanoallodynia in several neuropathic pain models in vivo.
Applications De Recherche Scientifique
A study on a similar compound, MRS5980, which is an A3AR selective agonist, explored its potential as a therapeutic candidate for inflammatory diseases. The research focused on understanding the drug's metabolism and its impact on endogenous compounds using metabolomics and UPLC-MS. It was found that the drug undergoes oxidative metabolism involving CYP3A enzymes and has direct GSH reactivity. The study provides insights useful for the rational design of drugs targeting A3AR, considering efficacy, metabolic elimination, and electrophilic reactivity (Fang et al., 2015).
Research on the synthesis of novel conformationally locked carbocyclic nucleosides derived from 3-(hydroxymethyl)bicyclo[2.2.1]heptane-2,5-diol was conducted, which is related to the compound . This study aimed to create new nucleoside analogs, potentially useful in pharmaceutical applications (Hřebabecký et al., 2006).
Another study synthesized a hydrolytically stable, fluorescent-labeled ATP analog as a tool for probing adenylyl cyclases. This research contributes to understanding the binding site and function of adenylyl cyclases, which are crucial in many physiological processes (Emmrich et al., 2010).
A study on the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides was conducted. This research is relevant in the context of developing new antimicrobial agents (Kolisnyk et al., 2015).
The synthesis of 2,6-dihydroxy-9H-purin and pteridine derivatives was also explored. These compounds have potential applications in the field of medicinal chemistry and drug design (Nami et al., 2017).
Mécanisme D'action
Target of Action
MRS5698, also known as (1S,2R,3S,4R,5S)-4-(6-{[(3-chlorophenyl)methyl]amino}-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide, is a highly selective agonist for the A3 adenosine receptor (A3AR) . The A3AR is an important inflammatory and immunological target .
Mode of Action
MRS5698 binds selectively to human and mouse A3ARs . The binding of MRS5698 to A3ARs triggers a series of intracellular events, leading to the modulation of various pro- and anti-inflammatory genes .
Biochemical Pathways
Upon activation by MRS5698, the A3AR influences the regulation of both pro- and anti-inflammatory genes, such as IL-1a, IL-1β, and NFκBIZ . Pathway analysis has highlighted the critical involvement of signaling molecules, including IL-6 and IL-17 . Important upstream regulators include IL-1a, IL-1β, TNF-α, NF-κB, etc . PPAR, which modulates eicosanoid metabolism, was highly downregulated by the A3AR agonist .
Pharmacokinetics
MRS5698 exhibits favorable pharmacokinetic properties. In mice, a 1 mg/kg intraperitoneal dose resulted in a half-life of 1.09 hours and a peak plasma concentration of 204 nM at 1 hour . Its oral bioavailability is only 5% due to intestinal efflux .
Result of Action
The activation of A3AR by MRS5698 has been shown to have significant effects on gene regulation in HL-60 cells, a cell model of neutrophil function . This leads to the modulation of immunity and inflammation-related genes . MRS5698 is also orally active in a chronic neuropathic pain model .
Action Environment
The action of MRS5698 is influenced by the cellular environment. For instance, the presence of allosteric enhancers like LUF6000 can enhance the effects of MRS5698 . The environment within cells endogenously expressing the human A3AR also influences the effect of MRS5698 .
Analyse Biochimique
Biochemical Properties
MRS5698 binds selectively to human and mouse A3 adenosine receptors . It interacts with these receptors with a Ki of approximately 3 nM . The interaction of MRS5698 with the A3 adenosine receptor is critical for its biochemical properties .
Cellular Effects
In HL-60 cells, MRS5698 has been shown to significantly upregulate both pro- and anti-inflammatory genes, such as IL-1a, IL-1β, and NFκBIZ . This suggests that MRS5698 can influence cell function by modulating gene expression .
Molecular Mechanism
MRS5698 exerts its effects at the molecular level through its interaction with the A3 adenosine receptor . It is a nearly full agonist, as demonstrated in both cAMP and calcium assays . This suggests that MRS5698 can activate the A3 adenosine receptor to exert its effects .
Temporal Effects in Laboratory Settings
MRS5698 is very stable in vitro . In animal models, the beneficial effect of MRS5698 to reverse pain lasted for at least 2 hours . This suggests that MRS5698 has long-term effects on cellular function .
Dosage Effects in Animal Models
MRS5698 was well tolerated in the rat at doses of ≤200 mg/kg i.p . A 1 mg/kg i.p. dose in the mouse displayed a plasma C max of 204 nM at 1 hour . This suggests that the effects of MRS5698 can vary with different dosages .
Metabolic Pathways
It is known that MRS5698 does not inhibit cytochrome P450 enzymes at concentrations less than 10 μM , suggesting that it may not have significant effects on drug-metabolizing enzymes .
Transport and Distribution
CACO-2 bidirectional transport studies suggested intestinal efflux of MRS5698 . This suggests that MRS5698 may be transported and distributed within cells and tissues via efflux transporters .
Subcellular Localization
Given its role as an agonist for the A3 adenosine receptor, it is likely that it localizes to the cell membrane where the A3 adenosine receptor is expressed .
Propriétés
IUPAC Name |
(1S,2R,3S,4R,5S)-4-[6-[(3-chlorophenyl)methylamino]-2-[2-(3,4-difluorophenyl)ethynyl]purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClF2N6O3/c1-32-27(40)28-11-17(28)22(23(38)24(28)39)37-13-34-21-25(33-12-15-3-2-4-16(29)9-15)35-20(36-26(21)37)8-6-14-5-7-18(30)19(31)10-14/h2-5,7,9-10,13,17,22-24,38-39H,11-12H2,1H3,(H,32,40)(H,33,35,36)/t17-,22-,23+,24+,28+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLLLJJYBWLGHW-CIZVZKTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CC1C(C(C2O)O)N3C=NC4=C(N=C(N=C43)C#CC5=CC(=C(C=C5)F)F)NCC6=CC(=CC=C6)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@]12C[C@@H]1[C@H]([C@@H]([C@@H]2O)O)N3C=NC4=C(N=C(N=C43)C#CC5=CC(=C(C=C5)F)F)NCC6=CC(=CC=C6)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClF2N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

